Selective Resistance to Disease-Associated Depletion in NAFLD
In a clinical cohort comparing healthy subjects (n=8) to patients with non-alcoholic fatty liver disease (NAFLD), the serum concentration of LysoPE 18:0 was the only LysoPE species that did not significantly decrease. The combined concentration of all LysoPE species decreased from 18.030 ± 3.832 nmol/mL in healthy subjects to 4.867 ± 1.852 nmol/mL in NAFLD patients, a 73% reduction [1].
| Evidence Dimension | Serum concentration change in NAFLD vs. healthy |
|---|---|
| Target Compound Data | LysoPE 18:0: no significant decrease |
| Comparator Or Baseline | All other LysoPE species (e.g., 16:0, 18:1, 18:2, 20:4, 22:6): significant decrease |
| Quantified Difference | Qualitative: uniquely unchanged vs. significantly decreased |
| Conditions | Human serum, LC-MS/MS with SRM, healthy n=8, NAFLD n=36 |
Why This Matters
This unique stability in a disease context makes 18:0 Lyso-PE an essential internal reference for lipidomic normalization and a potential disease-specific biomarker.
- [1] Yamamoto Y, et al. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2021;413:245-254. View Source
